[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid
Description
Properties
IUPAC Name |
2-[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c16-12-4-6-13(7-5-12)22(20,21)17-11-15(10-14(18)19)8-2-1-3-9-15/h4-7,17H,1-3,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRBTYSULFFZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexylacetic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further functionalization .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its sulfonylamino group is of particular interest due to its ability to form stable complexes with proteins and enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may act as a precursor for drug development, particularly in designing anti-inflammatory and analgesic agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
[1-({[(4-Bromophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid: Similar structure but with a bromine atom instead of chlorine.
[1-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of [1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid lies in its chlorophenyl group, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific applications where the presence of a chlorine atom is advantageous .
Biological Activity
[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid, commonly referred to as compound 1, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.
- Chemical Formula : C₁₅H₂₀ClNO₄S
- CAS Number : 929850-34-0
- MDL Number : MFCD09749776
- Molecular Structure : The compound features a cyclohexyl group attached to an acetic acid moiety, with a sulfonamide functional group that enhances its biological activity.
Antibacterial Activity
Research has demonstrated that compound 1 exhibits significant antibacterial properties. In a study evaluating various synthesized compounds, it showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker effects against other bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, particularly in breast cancer models. For instance, it demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent activity . Additionally, it was noted for its selectivity, showing significantly less effect on non-cancerous cells.
Case Study: MDA-MB-231 Cell Line
In a pharmacodynamic study using BALB/c nude mice inoculated with MDA-MB-231 cells, compound 1 was administered over a period of 30 days. The results indicated a marked reduction in metastatic nodules compared to controls, showcasing its potential as an effective therapeutic agent in cancer treatment .
Enzyme Inhibition
Compound 1 has been identified as a strong inhibitor of several enzymes critical in various biological pathways. Notably:
- Acetylcholinesterase (AChE) : It exhibited significant inhibitory activity against AChE, which is crucial for neurotransmission.
- Urease : The compound showed strong urease inhibition, which can be beneficial in treating infections caused by urease-producing bacteria.
The biological effects of compound 1 can be attributed to its ability to interact with specific biological targets:
- Binding Studies : Docking studies have indicated favorable interactions between the compound and amino acids in target proteins, enhancing its pharmacological effectiveness .
- Molecular Interactions : The sulfonamide group is known for its ability to form hydrogen bonds and engage in electrostatic interactions with target sites on enzymes and receptors.
Q & A
Q. How do researchers design in vivo studies to evaluate blood-brain barrier (BBB) penetration?
- Experimental Protocol : Administer C-labeled compound intravenously in rodent models. Measure brain-to-plasma ratio (B/P) via scintillation counting. Permeability is enhanced by modifying logP (aim for 2–3) through ester prodrugs of the acetic acid group .
Methodological Notes
- Data Contradiction Analysis : Use mixed-methods embedded design (quantitative IC + qualitative molecular dynamics simulations) to resolve discrepancies between in vitro and in vivo efficacy .
- Safety Protocols : Handle sulfonamide intermediates under inert atmosphere (N) to prevent oxidation. LC-MS monitoring ensures reaction termination before side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
